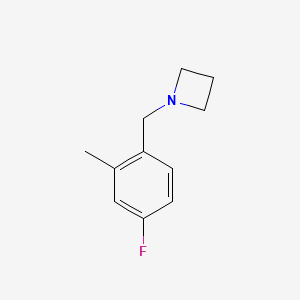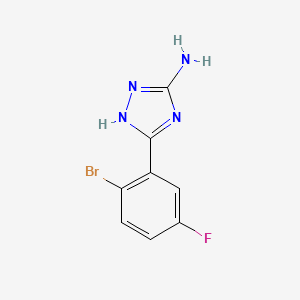![molecular formula C6H9NO2S B13668890 Ethyl [(cyanomethyl)sulfanyl]acetate CAS No. 56795-98-3](/img/structure/B13668890.png)
Ethyl [(cyanomethyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(cyanomethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H9NO2S It is characterized by the presence of a cyano group (–CN) and a sulfanyl group (–S–) attached to an ethyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions: Ethyl [(cyanomethyl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with a thiol compound under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl cyanoacetate and a thiol (e.g., thiourea).
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to a temperature of around 70-80°C for several hours. The product is then isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: Ethyl [(cyanomethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ethyl [(cyanomethyl)sulfinyl]acetate or ethyl [(cyanomethyl)sulfonyl]acetate.
Reduction: Formation of ethyl [(aminomethyl)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl [(cyanomethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
特性
| 56795-98-3 | |
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC名 |
ethyl 2-(cyanomethylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3 |
InChIキー |
AKLQNZNINGMXBC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)


![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/no-structure.png)



![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)



